molecular formula C10H9ClN2OS2 B1183291 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B1183291
M. Wt: 272.765
InChI Key: GEXXNGXATTWGSP-UHFFFAOYSA-N
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Description

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of chlorine and dimethyl groups further enhances its chemical properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 4,5-dimethylthiazole with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methylthiazol-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(4,5-dimethylthiazol-2-yl)furan-2-carboxamide
  • 5-chloro-N-(4,5-dimethylthiazol-2-yl)pyridine-2-carboxamide

Uniqueness

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide stands out due to its unique combination of thiazole and thiophene rings, which confer distinct biological activities. The presence of the chlorine atom and dimethyl groups further enhances its chemical reactivity and potential as a pharmacologically active compound .

Properties

Molecular Formula

C10H9ClN2OS2

Molecular Weight

272.765

IUPAC Name

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H9ClN2OS2/c1-5-6(2)15-10(12-5)13-9(14)7-3-4-8(11)16-7/h3-4H,1-2H3,(H,12,13,14)

InChI Key

GEXXNGXATTWGSP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(S2)Cl)C

Origin of Product

United States

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